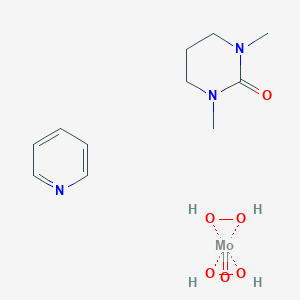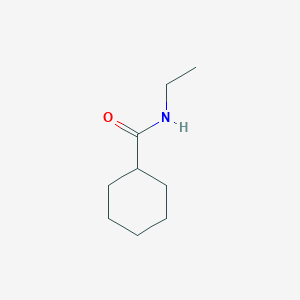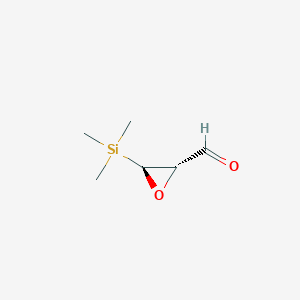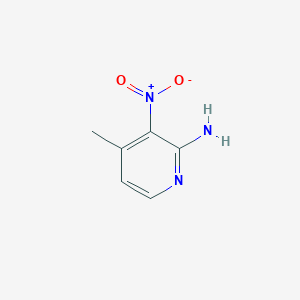![molecular formula C7H14O3 B139360 [3-(2-Ethoxyethyl)oxiran-2-yl]methanol CAS No. 131669-45-9](/img/structure/B139360.png)
[3-(2-Ethoxyethyl)oxiran-2-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(2-Ethoxyethyl)oxiran-2-yl]methanol, also known as EEM, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. EEM is a colorless liquid that is soluble in water and organic solvents.
Mechanism Of Action
The mechanism of action of [3-(2-Ethoxyethyl)oxiran-2-yl]methanol is not fully understood, but it is believed to act as a reactive intermediate in various organic reactions. [3-(2-Ethoxyethyl)oxiran-2-yl]methanol can undergo ring-opening reactions with nucleophiles such as amines and alcohols, which can lead to the formation of new compounds. [3-(2-Ethoxyethyl)oxiran-2-yl]methanol can also undergo nucleophilic substitutions with other compounds, which can lead to the formation of new products.
Biochemical And Physiological Effects
There is limited information on the biochemical and physiological effects of [3-(2-Ethoxyethyl)oxiran-2-yl]methanol. However, studies have shown that [3-(2-Ethoxyethyl)oxiran-2-yl]methanol can cause irritation to the skin and eyes, and it may be harmful if ingested or inhaled. Further studies are needed to determine the potential toxicity and long-term effects of [3-(2-Ethoxyethyl)oxiran-2-yl]methanol.
Advantages And Limitations For Lab Experiments
[3-(2-Ethoxyethyl)oxiran-2-yl]methanol has several advantages for use in lab experiments. It is a stable and easily synthesized compound that can be used as a starting material for the synthesis of other compounds. [3-(2-Ethoxyethyl)oxiran-2-yl]methanol is also a versatile reagent that can undergo various reactions with different nucleophiles and electrophiles. However, [3-(2-Ethoxyethyl)oxiran-2-yl]methanol has limitations in terms of its potential toxicity and limited information on its long-term effects. Careful handling and proper safety precautions should be taken when using [3-(2-Ethoxyethyl)oxiran-2-yl]methanol in lab experiments.
Future Directions
There are several future directions for the study of [3-(2-Ethoxyethyl)oxiran-2-yl]methanol. One potential area of research is the development of new synthetic routes for the production of [3-(2-Ethoxyethyl)oxiran-2-yl]methanol and its derivatives. Another area of research is the study of the mechanism of action of [3-(2-Ethoxyethyl)oxiran-2-yl]methanol and its potential applications in organic synthesis reactions. Further studies are also needed to determine the potential toxicity and long-term effects of [3-(2-Ethoxyethyl)oxiran-2-yl]methanol, as well as its potential applications in other fields such as medicine and materials science.
Conclusion:
In conclusion, [3-(2-Ethoxyethyl)oxiran-2-yl]methanol is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential applications and limitations of [3-(2-Ethoxyethyl)oxiran-2-yl]methanol in scientific research.
Synthesis Methods
[3-(2-Ethoxyethyl)oxiran-2-yl]methanol can be synthesized through the reaction between epichlorohydrin and 2-ethoxyethanol in the presence of a strong base such as sodium hydroxide. The reaction takes place in a solvent such as toluene or xylene, and the product is purified through distillation or recrystallization.
Scientific Research Applications
[3-(2-Ethoxyethyl)oxiran-2-yl]methanol has been found to have potential applications in various fields of scientific research. It has been used as a starting material for the synthesis of other compounds such as oxiranes, oxetanes, and aziridines. [3-(2-Ethoxyethyl)oxiran-2-yl]methanol has also been used as a reagent in organic synthesis reactions such as ring-opening reactions and nucleophilic substitutions. In addition, [3-(2-Ethoxyethyl)oxiran-2-yl]methanol has been studied for its potential use as a chiral auxiliary in asymmetric synthesis reactions.
properties
CAS RN |
131669-45-9 |
|---|---|
Product Name |
[3-(2-Ethoxyethyl)oxiran-2-yl]methanol |
Molecular Formula |
C7H14O3 |
Molecular Weight |
146.18 g/mol |
IUPAC Name |
[3-(2-ethoxyethyl)oxiran-2-yl]methanol |
InChI |
InChI=1S/C7H14O3/c1-2-9-4-3-6-7(5-8)10-6/h6-8H,2-5H2,1H3 |
InChI Key |
YUXWVCIMBOSFIK-UHFFFAOYSA-N |
SMILES |
CCOCCC1C(O1)CO |
Canonical SMILES |
CCOCCC1C(O1)CO |
synonyms |
L-threo-Pentitol, 3,4-anhydro-2-deoxy-1-O-ethyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![7-methyl-3H-imidazo[4,5-e][2,1,3]benzothiadiazole](/img/structure/B139290.png)
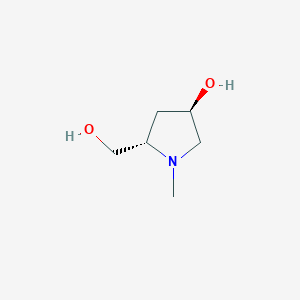

![2-[2-(2-Dimethylaminopropyl)phenyl]sulfanylphenol hydrochloride](/img/structure/B139299.png)
![Ethanone, 1-bicyclo[2.2.1]hept-2-yl-, endo-(-)-(9CI)](/img/structure/B139303.png)

